molecular formula C8H5F2N3O B1488182 1-(2,4-Difluorophenyl)-2-azidoethanone CAS No. 1041193-41-2

1-(2,4-Difluorophenyl)-2-azidoethanone

Cat. No. B1488182
CAS RN: 1041193-41-2
M. Wt: 197.14 g/mol
InChI Key: FEZAYPDYYMXHIE-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-azidoethanone (DFPA) is an organosulfur compound with a wide range of applications in research and industry. It is a versatile reagent used for synthesizing various compounds, including pharmaceuticals, dyes and pigments, and polymers. DFPA has also been used in the synthesis of a variety of compounds with potential biomedical applications.

Scientific Research Applications

Catalysis

The difluorophenyl group in “1-(2,4-Difluorophenyl)-2-azidoethanone” can influence the structural, redox, and magnetic properties of Blatter radicals. These radicals are used in catalysis to facilitate various chemical reactions. The presence of fluorine atoms can alter the electronic properties of the catalyst, potentially leading to more efficient and selective reactions .

Proteomics

The related compound “1-(2,4-Difluorophenyl)biguanide hydrochloride” has potential applications in proteomics, which involves the large-scale study of proteins. The difluorophenyl group could interact with biomolecules, aiding in the identification and analysis of proteins within an organism or system.

Mechanism of Action

properties

IUPAC Name

2-azido-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-5-1-2-6(7(10)3-5)8(14)4-12-13-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZAYPDYYMXHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2-azidoethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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